Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring substituted with a tert-butyl carbamate group and a 3-chloropropyl chain. The tert-butyl group acts as a protective moiety for the amine, enhancing stability during synthetic processes, while the chloropropyl substituent serves as a versatile alkylating agent in organic synthesis. This compound is structurally related to intermediates used in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules requiring functionalized diazepane scaffolds.
The synthesis of such compounds typically involves nucleophilic substitution reactions, where chlorinated alkyl chains (e.g., 3-chloropropyl reagents) are introduced to heterocycles under controlled conditions .
Properties
Molecular Formula |
C13H25ClN2O2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H25ClN2O2/c1-13(2,3)18-12(17)16-9-5-8-15(10-11-16)7-4-6-14/h4-11H2,1-3H3 |
InChI Key |
DHOJUVNTLWJTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The diazepane ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically involve the use of acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new diazepane derivative with an amine group replacing the chlorine atom.
Scientific Research Applications
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The diazepane ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
Comparison with Similar Compounds
Key Compounds for Comparison:
This compound
- Molecular Formula : C₁₃H₂₃ClN₂O₂ (inferred from analogous structures) .
- Substituents : 3-Chloropropyl chain, tert-butyl carbamate.
- Heterocycle : 1,4-Diazepane (7-membered ring).
- Key Features : The chloropropyl group enables nucleophilic substitution reactions, while the diazepane ring offers conformational flexibility.
4-(3-Chloropropyl)morpholine Molecular Formula: C₇H₁₄ClNO (estimated) . Substituents: 3-Chloropropyl chain. Heterocycle: Morpholine (6-membered ring). Key Features: Smaller ring size increases ring strain but reduces flexibility compared to diazepane.
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
- Molecular Formula : C₁₄H₂₆N₂O₂ .
- Substituents : Cyclopropylmethyl group.
- Heterocycle : 1,4-Diazepane.
- Key Features : The cyclopropyl group introduces steric hindrance and metabolic stability, contrasting with the reactive chloropropyl chain .
Tert-butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate
- Molecular Formula : C₁₂H₂₁ClN₂O₃ .
- Substituents : Chloroacetyl group.
- Heterocycle : 1,4-Diazepane.
- Key Features : The chloroacetyl group undergoes hydrolysis or nucleophilic substitution more readily than chloropropyl due to the electron-withdrawing carbonyl .
Comparative Analysis Table
Biological Activity
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate is an organic compound belonging to the diazepane class, characterized by a seven-membered ring with two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 276.80 g/mol. The compound features a tert-butyl group and a 3-chloropropyl substituent, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Although specific studies on this compound's pharmacological effects may be limited, structural analogs have been investigated for activities such as anti-inflammatory and analgesic effects.
Interaction Studies
Current research indicates that compounds similar to this compound may modulate the activity of enzymes and receptors. The presence of the diazepane ring suggests that it could interact with GABAergic systems, potentially influencing anxiety and seizure disorders. Further exploration into its mechanism of action could reveal therapeutic potentials in various medical conditions.
Comparison with Related Compounds
The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Lacks diazepane ring | Simpler structure with different reactivity |
| Methyl tert-butyl ether | Contains tert-butyl group | Different functional groups and applications |
| Tert-butyl N-(3-chloropropyl)carbamate | Similar structure but different functional groups | Variations in reactivity due to carbamate group |
The uniqueness of this compound lies in its combination of a diazepane ring with both tert-butyl and 3-chloropropyl groups, which may impart distinct chemical properties and biological activities compared to its analogs.
Case Studies
While specific case studies on this compound are scarce, related compounds have shown promise in various pharmacological contexts:
- Anti-inflammatory Activity : Research on structural analogs has demonstrated significant anti-inflammatory effects through inhibition of cyclooxygenase enzymes.
- Analgesic Effects : Some diazepane derivatives have been studied for their analgesic properties, suggesting potential applications in pain management.
These findings indicate that further investigation into this compound could elucidate its pharmacological potential.
Q & A
Q. What are the recommended safety precautions when handling Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate in laboratory settings?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as the compound may cause respiratory irritation .
- Storage : Store in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : Compare experimental - and -NMR spectra with literature data. For example, diazepane derivatives typically show distinct peaks for tert-butyl groups (~1.4 ppm) and chloropropyl chains (~3.6 ppm for CHCl) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Expected [M+H] for CHClNO is 287.15 .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, ensuring bond lengths and angles align with predicted geometries .
Advanced Research Questions
Q. What strategies can optimize the synthesis yield of this compound under varying catalytic conditions?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(dba)) with ligands like BINAP for coupling reactions. Evidence shows Pd-catalyzed reactions achieve >90% yield in diazepane derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for chloropropyl attachment .
- Temperature Control : Maintain 0–5°C during chloropropylation to minimize side reactions (e.g., elimination) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can computational methods like DFT aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Computational approaches include:
- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the chloropropyl site. For example, assess how steric hindrance from the tert-butyl group affects transition states .
- Molecular Docking : Predict binding affinity to biological targets (e.g., dopamine D3 receptors) by modeling interactions between the diazepane core and active sites .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics, guiding solvent selection for synthesis .
Q. What are the challenges in analyzing the stereochemical outcomes of reactions involving this compound using X-ray crystallography?
- Methodological Answer : Key challenges and solutions:
- Crystal Growth : The compound’s flexibility (due to the diazepane ring) complicates crystallization. Use slow evaporation in mixed solvents (e.g., dichloromethane/pentane) to improve crystal quality .
- Disorder Modeling : Flexible chloropropyl chains may cause atomic disorder. Refine structures using SHELXL’s PART and SUMP instructions to account for partial occupancies .
- Data Resolution : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve subtle stereochemical features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
